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molecular formula C14H12Cl2O4 B8508495 [2,3-Dichloro-4-(3-oxo-1-cyclohexen-1-yl)phenoxy]acetic acid CAS No. 106617-47-4

[2,3-Dichloro-4-(3-oxo-1-cyclohexen-1-yl)phenoxy]acetic acid

Cat. No. B8508495
M. Wt: 315.1 g/mol
InChI Key: UXSPOMFRLSOBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04625047

Procedure details

To a stirred solution of sodium methoxide (0.5 g, 0.009 moles) in ethanol (40 ml) and ethyl acetoacetate (0.9 ml) was added [2,3-dichloro-4-(3-dimethylamino-1-oxopropyl)phenoxy]acetic acid (0.95 g, 0.0027 mole). The reaction mixture was heated at reflux for 21/2 hours then the solvent was distilled at reduced pressure. The residue was dissolved in water, acidified with hydrochloric acid, extracted with ether, washed with water, dried over magnesium sulfate and evaporated at reduced pressure to give 50 mg of [2,3-dichloro-4-(3-oxo-1-cyclohexen-1-yl)phenoxy]acetic acid which melted at 197°-198° C. after purification by thin layer chromatography on silica gel (CH2Cl2 :THF:methanol; 50:1:1).
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
[2,3-dichloro-4-(3-dimethylamino-1-oxopropyl)phenoxy]acetic acid
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-:2].[Na+].[Cl:4][C:5]1[C:15]([Cl:16])=[C:14]([C:17](=O)[CH2:18][CH2:19]N(C)C)[CH:13]=[CH:12][C:6]=1[O:7][CH2:8][C:9]([OH:11])=[O:10].[C:24](OCC)(=O)[CH2:25][C:26](C)=O>C(O)C>[Cl:4][C:5]1[C:15]([Cl:16])=[C:14]([C:17]2[CH2:26][CH2:25][CH2:24][C:19](=[O:2])[CH:18]=2)[CH:13]=[CH:12][C:6]=1[O:7][CH2:8][C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
[2,3-dichloro-4-(3-dimethylamino-1-oxopropyl)phenoxy]acetic acid
Quantity
0.95 g
Type
reactant
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1Cl)C(CCN(C)C)=O
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21/2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1Cl)C1=CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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